Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate
Description
Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate is a synthetic azo compound characterized by a benzimidazole core linked to a terephthalate ester via an azo (-N=N- ) bridge. The benzimidazole moiety (2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) contributes to its planar aromatic structure, while the dimethyl terephthalate group imparts ester functionality, enhancing lipophilicity. This compound is primarily utilized as a high-performance pigment due to its opacity and color strength, as evidenced by its structural analogs in patents .
Key features include:
- Azo linkage: Facilitates strong light absorption, critical for coloration.
- Benzimidazole core: Enhances thermal stability and electron density.
- Dimethyl terephthalate ester: Improves solubility in non-polar matrices compared to carboxylic acid derivatives.
Properties
IUPAC Name |
dimethyl 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O7/c1-10(27)17(18(28)22-12-5-7-14-16(9-12)24-21(31)23-14)26-25-15-8-11(19(29)32-2)4-6-13(15)20(30)33-3/h4-9,17H,1-3H3,(H,22,28)(H2,23,24,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZJTZQNDCLRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865783 | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, 1,4-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35636-63-6 | |
| Record name | Pigment Yellow 175 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35636-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)-, 1,4-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035636636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, 1,4-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate, a compound identified by its Chemical Abstracts Service (CAS) number and molecular formula , has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, including azo and benzimidazole moieties, which are known for their diverse biological activities. The molecular weight is approximately 423.41 g/mol, and it exhibits a range of physical properties that may influence its biological interactions.
Antimicrobial Properties
Research has indicated that compounds containing benzimidazole and azo structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can inhibit bacterial growth by disrupting cell wall synthesis or function. The specific activity of this compound against various pathogens remains under investigation but suggests potential efficacy against resistant strains.
Anticancer Activity
Benzimidazole derivatives have been implicated in anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that the compound may interact with cellular pathways involved in cancer progression. For example, it may inhibit enzymes critical for DNA replication or repair, leading to increased cancer cell mortality.
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments indicate that the compound may exhibit cytotoxic effects at high concentrations. However, detailed studies are necessary to elucidate the dose-response relationship and identify any potential genotoxic effects.
In Vitro Studies
Several in vitro studies have explored the biological activity of similar compounds. For instance:
- Cell Line Testing : Compounds structurally related to this compound have shown significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 10 |
| Dimethyl 2... | TBD | TBD |
Animal Studies
Animal model studies are essential for assessing the pharmacokinetics and therapeutic potential of new compounds. Research involving similar benzimidazole derivatives has demonstrated promising results in reducing tumor size in xenograft models.
The mechanisms underlying the biological activities of this compound may involve:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Interaction with DNA : Potential intercalation into DNA strands disrupting replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes the structural and functional differences between the target compound and its closest analogs:
Functional Group Impact
- Carboxylic Acid vs. Ester : The benzoic acid analog (C₁₈H₁₅N₅O₅) exhibits higher polarity, making it suitable for aqueous dyeing processes. In contrast, the dimethyl ester in the target compound (C₂₁H₁₉N₅O₇) is more lipophilic, favoring applications in plastics and coatings .
- Chlorine Substituent : The chlorinated analog (C₁₉H₁₆ClN₅O₅) demonstrates improved lightfastness due to electron-withdrawing effects, which stabilize the azo linkage against photodegradation .
Pharmacologically Relevant Benzimidazole Derivatives
For example:
- Benazepril Hydrochloride (CAS: 86541-74-4): A benzazepine-based angiotensin-converting enzyme (ACE) inhibitor. Though structurally distinct (lacking the azo group), it highlights the versatility of nitrogen-containing heterocycles in drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
